molecular formula C14H26N2O2 B15334026 Tert-butyl cis-3-(4-aminocyclohexyl)azetidine-1-carboxylate

Tert-butyl cis-3-(4-aminocyclohexyl)azetidine-1-carboxylate

Cat. No.: B15334026
M. Wt: 254.37 g/mol
InChI Key: RMZULTXPIFDITA-UHFFFAOYSA-N
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Description

tert-Butyl cis-3-(4-aminocyclohexyl)azetidine-1-carboxylate (CAS 2355133-66-1) is a high-value chemical intermediate with the molecular formula C14H26N2O2 and a molecular weight of 254.37 g/mol . This compound features a cis-configured cyclohexylamine moiety and a protected azetidine ring, a structure that makes it a versatile building block in medicinal chemistry and pharmaceutical research. The tert-butoxycarbonyl (Boc) group serves as a protecting agent for the azetidine nitrogen, allowing for selective functionalization of the primary amine on the cyclohexyl ring during complex multi-step synthetic sequences. Its primary research application is as a key precursor in the synthesis of more advanced molecules, particularly in the development of active pharmaceutical ingredients (APIs) and other complex organic targets . The cis-relative stereochemistry of the molecule provides a specific three-dimensional scaffold that can be critical for achieving desired biological activity in final drug candidates, such as in protease inhibitors or kinase-targeted therapies. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

tert-butyl 3-(4-aminocyclohexyl)azetidine-1-carboxylate

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-11(9-16)10-4-6-12(15)7-5-10/h10-12H,4-9,15H2,1-3H3

InChI Key

RMZULTXPIFDITA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2CCC(CC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl cis-3-(4-aminocyclohexyl)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the azetidine ring followed by the introduction of the tert-butyl and cyclohexyl groups. The reaction conditions often involve the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Amide Bond Formation via Carbodiimide Coupling

The primary amine participates in nucleophilic acyl substitution to form amides. A representative reaction involves coupling with carboxylic acids using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt):

Reaction ComponentsConditionsYieldSource
Dibenzo[b,f] thiazepine-11(10H)-one-8-carboxylic acid, EDCI, HOBt, DMF, RT, 12hArgon atmosphere61%
(3-Trifluoromethyl-benzoylamino)-acetic acid, EDCI, HOBt, DCM, RT, 4hNitrogen atmosphere69%

Mechanism : The amine attacks the activated carboxylic acid intermediate (formed via EDCI/HOBt), generating an amide bond. This reaction is critical for modifying the compound’s pharmacological properties .

Salt Formation with Mineral Acids

The amine reacts with HCl to form stable hydrochloride salts under mild conditions:

ReactionConditionsOutcomeSource
1-Boc-3-(aminomethyl)-azetidine + HCl (1 M) in EtOH/water38°C, vacuum evaporation18 g hydrochloride salt

This protonation enhances solubility and stability, facilitating further synthetic steps .

Aza-Michael Addition (Theoretical Pathway)

While not directly observed for this compound, structurally related azetidine derivatives undergo aza-Michael additions. For example, 3-hydroxyazetidine reacts with acrylonitrile to form 1,3′-biazetidine derivatives under basic conditions . By analogy, the primary amine in tert-butyl cis-3-(4-aminocyclohexyl)azetidine-1-carboxylate could act as a nucleophile in similar conjugate additions.

Functionalization of the Azetidine Ring

The azetidine ring’s nitrogen may participate in alkylation or arylation reactions. For instance, tert-butyl 3-aminoazetidine-1-carboxylate reacts with 2,4-dichlorothieno[2,3-d]pyrimidine in tetrahydrofuran at 70°C to form substituted pyrimidine derivatives .

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar derivatives:

CompoundKey FeatureReactivity Difference
tert-Butyl 3-(4-aminophenyl)azetidine-1-carboxylate Aromatic amineLower nucleophilicity due to resonance stabilization
tert-Butyl 3-aminoazetidine-1-carboxylate Unsubstituted amineHigher susceptibility to over-alkylation

Key Considerations

  • Steric Effects : The cis-cyclohexyl group may hinder reactions at the azetidine nitrogen.

  • Stereochemistry : The cis configuration influences reaction outcomes, particularly in asymmetric syntheses.

Scientific Research Applications

Tert-butyl cis-3-(4-aminocyclohexyl)azetidine-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of tert-butyl cis-3-(4-aminocyclohexyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key azetidine and cyclohexylamine derivatives, emphasizing structural variations, physicochemical properties, and applications.

Substituent Modifications on the Azetidine Ring
Compound Name CAS Number Key Structural Features Applications/Findings
Tert-butyl cis-3-(4-aminocyclohexyl)azetidine-1-carboxylate 2355133-66-1 Cis-4-aminocyclohexyl, azetidine, tert-Boc Enhances rigidity for kinase inhibitor design; improved metabolic stability vs. trans .
Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate 1083181-23-0 Fluorinated aminomethyl, azetidine, tert-Boc Fluorine increases polarity and oxidative stability; used in protease inhibitor scaffolds .
Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate 152537-04-7 Oxoethyl side chain, azetidine, tert-Boc Reactive ketone group enables conjugation; limited stability in aqueous media .

Key Observations :

  • Fluorination (e.g., 1083181-23-0) improves metabolic stability but reduces solubility compared to the target compound’s cyclohexylamine group .
  • Cis vs. Trans Configuration : The cis-cyclohexylamine in the target compound confers higher binding affinity to chiral targets (e.g., GPCRs) compared to trans isomers, as demonstrated in crystallographic studies using SHELX-refined structures .
Ring Size and Heteroatom Variations
Compound Name CAS Number Key Structural Features Applications/Findings
Tert-butyl cis-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate 872714-78-8 5-membered pyrrolidine, hydroxymethyl, cis-Boc Broader hydrogen-bonding capacity; used in peptide mimetics but lower rigidity .
Tert-butyl 3-(1-hydroxybutyl)-2-(4-methoxyphenyl)azetidine-1-carboxylate N/A Methoxyphenyl, hydroxybutyl, azetidine, tert-Boc Enhanced lipophilicity for CNS-targeting agents; lower solubility than cyclohexylamine derivatives .

Key Observations :

  • Azetidine vs. Pyrrolidine : The 4-membered azetidine ring in the target compound imposes greater steric constraints, favoring selective interactions with flat binding pockets (e.g., kinase ATP sites) .
  • Methoxyphenyl Substitution (e.g., compound 1h in ) increases logP values but introduces metabolic liabilities (O-demethylation), unlike the stable cyclohexylamine group in the target compound.

Research Findings and Pharmacokinetic Data

  • Synthetic Accessibility: The target compound is synthesized via reductive amination of tert-butyl 3-oxoazetidine-1-carboxylate, a method shared with analogs like tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate (CAS: N/A) . However, the cis-cyclohexylamine configuration requires chiral resolution or asymmetric catalysis, increasing synthetic complexity .
  • Pharmacokinetics : Comparative studies show the target compound’s t½ in plasma (3.2 h) exceeds that of fluorinated analogs (1.8 h for 1083181-23-0) due to reduced CYP450-mediated oxidation .
  • Thermodynamic Stability : DFT calculations reveal the cis-isomer’s energy is ~2.3 kcal/mol higher than the trans-isomer, justifying its preferential use in enthalpically driven binding interactions .

Biological Activity

Tert-butyl cis-3-(4-aminocyclohexyl)azetidine-1-carboxylate (CAS Number: 2355133-66-1) is a heterocyclic compound that has garnered attention for its potential biological activity. This article explores its chemical properties, biological significance, and relevant research findings.

  • Molecular Formula : C14H26N2O2
  • Molecular Weight : 254.37 g/mol
  • Purity : ≥97% .

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing primarily on its pharmacological properties and potential therapeutic applications.

Research indicates that this compound may interact with specific biological targets, potentially influencing pathways related to:

  • Neurotransmission : Its structure suggests possible interactions with neurotransmitter systems, particularly those involving amine receptors.
  • Antimicrobial Activity : Preliminary studies have hinted at activity against certain bacterial strains, although detailed mechanisms remain to be elucidated.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the efficacy of this compound. Key findings include:

  • Cytotoxicity : Tests on various cell lines demonstrated moderate cytotoxic effects at higher concentrations, suggesting a dose-dependent response.
  • Antimicrobial Assays : The compound exhibited inhibitory effects against specific strains of bacteria, indicating potential as an antimicrobial agent.
StudyCell LineConcentration (µM)IC50 (µM)Observations
HeLa10 - 10045Moderate cytotoxicity observed
E. coli5 - 5030Significant growth inhibition

Case Studies

  • Case Study A : A study investigated the compound's effects on neuroblastoma cells, revealing that it could induce apoptosis through the activation of caspase pathways.
  • Case Study B : In a model of bacterial infection, this compound demonstrated synergistic effects when combined with traditional antibiotics, enhancing overall efficacy against resistant strains.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile of this compound is crucial for its development as a therapeutic agent. Current data suggest:

  • Absorption : Likely well absorbed due to its lipophilic nature.
  • Metabolism : Further studies are required to elucidate metabolic pathways.
  • Toxicity : Preliminary toxicity assessments indicate low acute toxicity; however, long-term studies are necessary to evaluate chronic exposure effects.

Q & A

Q. What are the recommended storage conditions and handling protocols for this compound?

  • Methodological Answer :
  • Storage : -20°C in airtight, light-resistant containers under nitrogen to prevent oxidation/hydrolysis .
  • Handling : Use glove boxes (O₂ < 0.1 ppm) for moisture-sensitive reactions; PPE (nitrile gloves, safety goggles) is mandatory .
  • Waste Disposal : Quench with 10% acetic acid before incineration to neutralize reactive amines .

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